molecular formula C19H25F3N2O2S B2944586 1-(2-(4-(isopropylthio)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide CAS No. 1234916-15-4

1-(2-(4-(isopropylthio)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

Cat. No. B2944586
CAS RN: 1234916-15-4
M. Wt: 402.48
InChI Key: GDFIBBFDBXXHBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(4-(isopropylthio)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H25F3N2O2S and its molecular weight is 402.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Soluble Epoxide Hydrolase Inhibition

Research has identified piperidine-carboxamide derivatives as inhibitors of soluble epoxide hydrolase, an enzyme implicated in various diseases. These inhibitors were optimized for potency and selectivity through structural modifications, such as the introduction of a triazine heterocycle and phenyl group substitutions. Such compounds have shown robust effects on biomarkers, indicating their potential for investigating disease models (Thalji et al., 2013).

HIV-1 CCR5 Antagonism

Piperidine-4-carboxamide derivatives have been explored as CCR5 antagonists with potent anti-HIV-1 activity. Modifications to enhance metabolic stability led to compounds with high binding affinity to CCR5 and significant inhibition of HIV-1 replication. These developments underscore the potential of such compounds in treating HIV-1 infections (Imamura et al., 2006).

Anti-inflammatory and Anti-acetylcholinesterase Activity

Some studies have focused on the synthesis and evaluation of piperidine derivatives for anti-inflammatory and anti-acetylcholinesterase activities. These compounds, through structural modifications and interactions with biological targets, have shown promising results in preclinical models, suggesting their utility in designing new therapeutic agents (Rajasekaran et al., 1999); (Sugimoto et al., 1990).

Neurokinin-1 Receptor Antagonism

Compounds with the piperidine moiety have been investigated as neurokinin-1 (NK1) receptor antagonists, highlighting their potential in preventing chemotherapy-induced nausea and vomiting. The metabolic disposition of these compounds indicates extensive metabolism and elimination patterns that could inform pharmacokinetic properties (Miraglia et al., 2010).

Heterocyclic Chemistry and Antimicrobial Activity

Research into piperidine-4-carboxamide derivatives also extends to the synthesis of novel heterocycles with potential antimicrobial properties. These efforts demonstrate the versatility of piperidine derivatives in accessing new chemical spaces for therapeutic exploration (Ziyaadini et al., 2011); (Jadhav et al., 2017).

properties

IUPAC Name

1-[2-(4-propan-2-ylsulfanylphenyl)acetyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25F3N2O2S/c1-13(2)27-16-5-3-14(4-6-16)11-17(25)24-9-7-15(8-10-24)18(26)23-12-19(20,21)22/h3-6,13,15H,7-12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFIBBFDBXXHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.